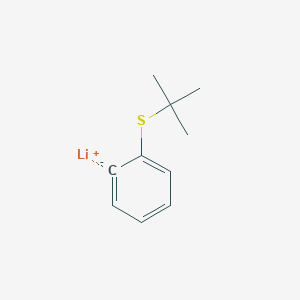
lithium;tert-butylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;tert-butylsulfanylbenzene is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a tert-butylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butylsulfanylbenzene typically involves the reaction of tert-butylsulfanylbenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Lithium;tert-butylsulfanylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the cleavage of the sulfur-lithium bond.
Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (for substitution reactions), oxidizing agents (e.g., hydrogen peroxide for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
Lithium;tert-butylsulfanylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential in the synthesis of pharmaceutical compounds and drug development.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of lithium;tert-butylsulfanylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution. The tert-butylsulfanyl group can also participate in electron transfer processes, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Compounds similar to lithium;tert-butylsulfanylbenzene include:
Lithium;tert-butylbenzene: Lacks the sulfanyl group, leading to different reactivity.
Lithium;phenylsulfanylbenzene: Contains a phenyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Lithium;tert-butylthiophenol: Features a thiophenol group, which can undergo different types of reactions compared to the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the lithium atom and the tert-butylsulfanyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.
属性
CAS 编号 |
82243-21-8 |
|---|---|
分子式 |
C10H13LiS |
分子量 |
172.2 g/mol |
IUPAC 名称 |
lithium;tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.Li/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1 |
InChI 键 |
MZQOJQBRYKMPKG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)SC1=CC=CC=[C-]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


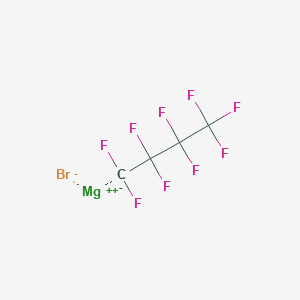

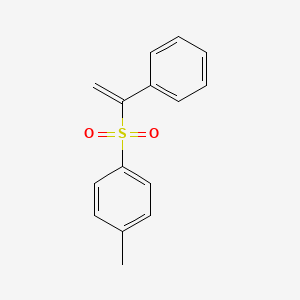

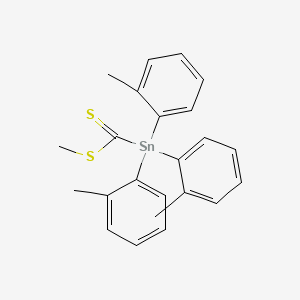
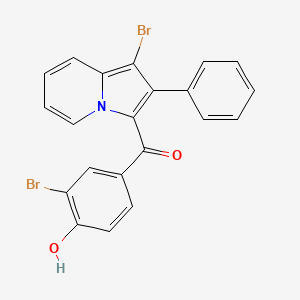
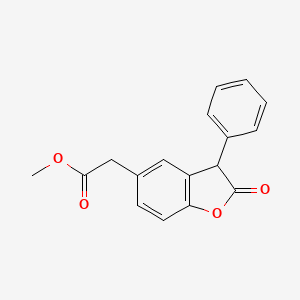
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

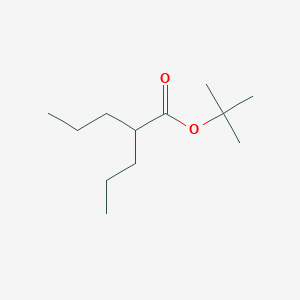
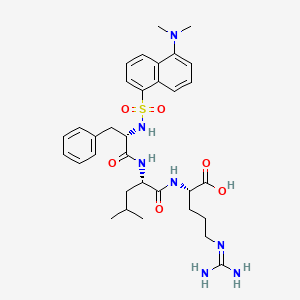
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
